molecular formula C15H10BrNO B1371631 2-(3-bromophenyl)-1H-indole-3-carbaldehyde CAS No. 1098340-34-1

2-(3-bromophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1371631
CAS No.: 1098340-34-1
M. Wt: 300.15 g/mol
InChI Key: YOZZTCGGZJIVSH-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound features a bromine atom attached to the phenyl ring and an aldehyde group attached to the indole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-(3-bromophenyl)-1H-indole-3-carbaldehyde has several scientific research applications, including:

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also focus on optimizing its synthesis and characterizing its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with indole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dimethylformamide or ethanol.

Another approach involves the microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent . This method offers a rapid and efficient synthesis of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄). Reactions typically occur under mild conditions, such as room temperature.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used in the presence of a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) are commonly used.

Major Products

    Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of the compound.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Carboxylic acids or alcohols derived from the aldehyde group.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group contribute to its reactivity and binding affinity. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromophenyl)-1H-indole-3-carbaldehyde is unique due to its indole core structure, which imparts distinct biological activities and chemical reactivity. The combination of the bromophenyl and aldehyde groups further enhances its versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-(3-bromophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-5-3-4-10(8-11)15-13(9-18)12-6-1-2-7-14(12)17-15/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZZTCGGZJIVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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